MirabegronO-Glucuronide
Description
Overview of Mirabegron (B1684304) Biotransformation Pathways
Mirabegron is metabolized through several key pathways, including oxidation, dealkylation, (direct) glucuronidation, and amide hydrolysis. europa.eufda.goveuropa.eu While oxidative metabolism is mediated to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6, other enzymes like butyrylcholinesterase and UDP-glucuronosyltransferases (UGTs) play a substantial role. europa.eunih.govmedicines.org.uk Following a single dose of radiolabeled mirabegron, unchanged mirabegron is the most abundant component in circulation. nih.gov However, a number of metabolites are also present, with two major ones being phase 2 glucuronides. fda.goveuropa.eu
A study involving healthy male volunteers who received a single oral dose of [14C]mirabegron identified ten metabolites in urine. nih.gov The major metabolic reactions were determined to be amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine. nih.gov
Positioning of O-Glucuronidation within Mirabegron Metabolism
Glucuronidation is a major pathway in the metabolism of mirabegron. nih.govresearchgate.net Several glucuronide metabolites have been identified, including M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). Of these, Mirabegron O-Glucuronide (M11) is one of the two major metabolites found in human plasma, representing a significant portion of the total drug exposure. fda.goveuropa.eu These glucuronide metabolites are considered pharmacologically inactive. europa.eudovepress.com
The formation of these glucuronides is catalyzed by UGT enzymes. Specifically, UGT2B7 has been identified as the primary enzyme responsible for the formation of M11. nih.govresearchgate.net UGT1A3 and UGT1A8 are considered strong candidates for the formation of M13 and M14, respectively. nih.gov
Table 1: Key Enzymes in Mirabegron Glucuronidation
| Metabolite | Formation Pathway | Primary Enzyme(s) |
|---|---|---|
| Mirabegron O-Glucuronide (M11) | O-Glucuronidation | UGT2B7 |
| M13 | Carbamoyl-glucuronidation | UGT1A3 (candidate) |
| M14 | N-Glucuronidation | UGT1A8 (candidate) |
Rationale for Research on Mirabegron O-Glucuronide Metabolism
Furthermore, detailed knowledge of the metabolic pathways, including the formation of Mirabegron O-Glucuronide, provides a comprehensive understanding of the drug's disposition in various patient populations. This includes individuals with genetic variations in metabolizing enzymes, which could influence the pharmacokinetic profile of mirabegron. mdpi.com Research into the metabolic fate of mirabegron ensures a more complete picture of its behavior in the human body, contributing to its safe and effective use in clinical practice.
Structure
2D Structure
Properties
Molecular Formula |
C27H32N4O8S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
6-[2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37) |
InChI Key |
SKLQDOWMJNKLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymatic Basis of Mirabegron O Glucuronide Formation
Identification and Characterization of Responsible Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms
The conversion of mirabegron (B1684304) to its O-glucuronide metabolite is not a random enzymatic process; rather, it is mediated by specific UGT isoforms that exhibit varying degrees of activity and specificity. Research employing recombinant human UGTs (rhUGTs) and human liver microsomes (HLMs) has been crucial in pinpointing the key enzymes involved in this biotransformation. researchgate.net
Extensive in vitro studies have identified UGT2B7 as the principal enzyme responsible for the O-glucuronidation of mirabegron to form the M11 metabolite. When a panel of recombinant human UGT isoforms was tested, rhUGT2B7 demonstrated the highest activity in catalyzing the formation of M11.
Further evidence supporting the primary role of UGT2B7 comes from several key findings:
Correlation Analysis: In studies using a panel of individual human liver microsomes, a significant correlation was observed between the rate of M11 formation and the activity of a known UGT2B7 marker substrate (morphine 3-glucuronidation).
Chemical Inhibition: The formation of M11 in pooled human liver microsomes was effectively inhibited by mefenamic acid, a known selective inhibitor of UGT2B7.
Kinetic Similarity: The Michaelis-Menten constant (Km) for M11 formation in pooled HLMs was found to be relatively similar to that observed with recombinant UGT2B7, further implicating it as the major contributing enzyme in the liver.
These convergent lines of evidence firmly establish UGT2B7 as the main catalyst for the O-glucuronidation of mirabegron in humans.
UGT1A3: This isoform showed high activity in the formation of M13, a carbamoyl-glucuronide of mirabegron.
UGT1A8: Research identified UGT1A8 as having high activity in producing M14, the N-glucuronide of mirabegron.
Therefore, while UGT1A3 and UGT1A8 are crucial players in the broader metabolic clearance of mirabegron via glucuronidation, their primary role is not in the formation of the O-glucuronide (M11) but rather in the conjugation at other molecular positions. drugbank.com
Contribution and Specificity of UGT1A3 and UGT1A8 Isoforms to Glucuronidation of Mirabegron Metabolites
In Vitro Kinetic Characterization of Mirabegron O-Glucuronidation
To quantify the efficiency and capacity of the enzymatic reaction, in vitro kinetic studies are essential. These investigations determine key parameters that describe the interaction between mirabegron and the responsible UGT enzymes.
Enzyme kinetic parameters provide quantitative measures of an enzyme's affinity for a substrate (Km) and its maximum catalytic rate (Vmax). Studies have successfully determined these values for the formation of Mirabegron O-Glucuronide (M11). The kinetics of M11 formation were found to follow the Michaelis-Menten model.
In experiments with recombinant UGT2B7, the Vmax was determined to be 11.3 pmol/min/mg protein. The apparent Km values were established using both recombinant UGT2B7 and pooled human liver microsomes (HLMs), showing a degree of similarity that supports the role of UGT2B7 in the liver.
| Enzyme Source | Kinetic Parameter | Value |
|---|---|---|
| Recombinant UGT2B7 (rhUGT2B7) | Km (Apparent) | 486 µM |
| Recombinant UGT2B7 (rhUGT2B7) | Vmax | 11.3 pmol/min/mg protein |
| Pooled Human Liver Microsomes (HLMs) | Km (Apparent) | 1260 µM |
Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including UGTs. researchgate.netnih.gov The characterization of mirabegron O-glucuronidation has relied heavily on methodologies involving HLMs.
The typical experimental setup involves incubating mirabegron at various concentrations (e.g., ranging from 1 to 1000 μM) with pooled HLMs in the presence of the necessary cofactor, Uridine 5'-diphospho-glucuronic acid. researchgate.net To confirm the identity of the specific UGT isoform responsible, two primary strategies are employed with HLMs:
Correlation Studies: The rate of M11 formation is measured across a panel of liver microsomes from different individual donors. This rate is then correlated with the metabolic activity of isoform-specific marker reactions. A strong correlation between M11 formation and the activity of a UGT2B7-specific marker reaction (e.g., morphine glucuronidation) points to UGT2B7 as the key enzyme.
Inhibition Assays: Known inhibitors of specific UGT isoforms are introduced into the incubation mixture. A significant reduction in the formation of Mirabegron O-Glucuronide in the presence of a selective UGT2B7 inhibitor, such as mefenamic acid, provides direct evidence of that enzyme's involvement. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is also determined; for mefenamic acid, the IC50 for inhibition of M11 formation was 22.8 μM.
Studies with Recombinant Human UGTs (rhUGTs)
To pinpoint the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Mirabegron O-Glucuronide (M11), studies have been conducted utilizing recombinant human UGTs (rhUGTs). These in vitro systems allow for the assessment of individual enzyme contributions to the metabolic pathway.
The involvement of UGT2B7 in Mirabegron O-Glucuronide formation is supported by several key pieces of evidence from studies with human liver microsomes (HLMs):
A significant correlation was observed between the rate of M11 formation and the activity of a UGT2B7 marker enzyme.
Inhibition studies demonstrated that mefenamic acid, a known inhibitor of UGT2B7, significantly reduced the formation of M11 in pooled HLMs.
Kinetic analyses revealed comparable Michaelis-Menten constant (Km) values between pooled HLMs and rhUGT2B7, further strengthening the link.
The following table summarizes the key findings from studies with recombinant human UGTs.
| UGT Isoform | Activity in M11 (O-Glucuronide) Formation | Supporting Evidence |
| UGT2B7 | High activity (11.3 pmol/min/mg protein) | - Correlation with UGT2B7 marker activity in HLMs - Inhibition by mefenamic acid (IC50 = 22.8 μM) - Similar Km values in HLMs (1260 μM) and rhUGT2B7 (486 μM) |
| UGT1A3 | High activity in M13 (carbamoyl-glucuronide) formation | Primarily responsible for carbamoyl-glucuronidation |
| UGT1A8 | High activity in M14 (N-glucuronide) formation vulcanchem.com | Primarily responsible for N-glucuronidation vulcanchem.com |
Mechanistic Insights into UGT-Mediated Glucuronidation of Mirabegron
The glucuronidation of mirabegron is a crucial phase II metabolic reaction that facilitates the drug's elimination from the body. europa.eu This process involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the mirabegron molecule, a reaction catalyzed by UGT enzymes.
The formation of Mirabegron O-Glucuronide specifically occurs at a hydroxyl group on the mirabegron structure. This conjugation significantly increases the water solubility of the compound, making it more readily excretable in urine. nih.gov
Kinetic studies have provided valuable insights into the efficiency of this metabolic process. In human liver microsomes, the formation of M11 follows Michaelis-Menten kinetics. The apparent Km value for M11 formation in pooled HLMs has been determined to be 1260 μM. In comparison, the Km value for the same reaction catalyzed by recombinant UGT2B7 was found to be 486 μM. While there is a difference in these values, they are considered relatively similar and support the primary role of UGT2B7 in this specific metabolic pathway.
The table below presents the kinetic parameters for Mirabegron O-Glucuronide (M11) formation.
| System | Apparent Km (μM) | Enzyme |
| Pooled Human Liver Microsomes (HLMs) | 1260 | Multiple UGTs, primarily UGT2B7 |
| Recombinant Human UGT2B7 (rhUGT2B7) | 486 | UGT2B7 |
The data indicates that UGT2B7 has a higher affinity (lower Km) for mirabegron in the formation of the O-glucuronide metabolite compared to the mixed enzyme environment of human liver microsomes. This further solidifies the role of UGT2B7 as the main catalyst for this specific biotransformation.
Dispositional Characterization of Mirabegron O Glucuronide in Preclinical Models
Metabolite Profiling in Preclinical Biological Matrices (e.g., Animal Plasma, Urine, Feces)
Metabolite profiling of mirabegron (B1684304) in preclinical species reveals significant inter-species differences in the disposition of the parent drug and its metabolites, particularly the O-glucuronide conjugates. tga.gov.au Following oral administration, mirabegron is metabolized through several pathways, including amide hydrolysis, oxidation, and glucuronidation. tga.gov.aueuropa.eu Across mice, rats, and cynomolgus monkeys, a total of 18 metabolites have been identified in biological matrices like plasma, urine, and bile. europa.eu Importantly, all metabolites identified in human plasma have been observed in the plasma of either rats or cynomolgus monkeys, validating their use in preclinical safety assessments. europa.eu
In plasma, the profile of circulating metabolites varies distinctly between species. In mice and rats, unchanged mirabegron is the most abundant circulating component. tga.gov.au In contrast, studies in cynomolgus monkeys show that a glucuronide metabolite, M11, is by far the predominant metabolite in plasma. tga.gov.au This highlights a major difference in metabolic handling, with monkeys exhibiting more extensive phase II conjugation resulting in higher systemic exposure to the glucuronide metabolite compared to rodents.
The excretion routes for mirabegron and its metabolites also differ among preclinical models. In rats, elimination is predominantly through the feces, accounting for approximately 75% of an administered dose, with urine accounting for about 19%. tga.gov.au In cynomolgus monkeys, excretion is more evenly split between fecal (54.2%) and urinary (46.8%) routes. europa.eu
Table 1: Comparative Metabolite Profile of Mirabegron in Preclinical Species and Humans
| Species | Predominant Circulating Component in Plasma | Primary Excretion Route | Reference |
|---|---|---|---|
| Mouse | Unchanged Mirabegron | - | tga.gov.au |
| Rat | Unchanged Mirabegron | Fecal (75%) | tga.gov.au |
| Cynomolgus Monkey | Glucuronide Metabolite (M11) | Fecal (~54%) & Urinary (~47%) | tga.gov.aueuropa.eu |
| Rabbit | Acetyl Conjugate (M5) | - | tga.gov.au |
| Human | Unchanged Mirabegron (Metabolites M11 & M12 are most abundant metabolites) | Urinary (~55%) & Fecal (~34%) | tga.gov.au |
Quantitative Contribution of O-Glucuronidation to Overall Mirabegron Clearance in Preclinical Species
Glucuronidation represents a primary pathway in the metabolic clearance of mirabegron. tga.gov.au While precise quantitative values for the contribution of O-glucuronidation to total clearance in preclinical species are not fully detailed, the relative abundance of glucuronide metabolites in plasma and excreta provides significant insight.
In rats, while unchanged mirabegron is the main component in plasma, glucuronidation is still a relevant clearance mechanism. tga.gov.au The primary clearance route in rats is fecal, which includes both unchanged drug and metabolites formed in the liver and excreted into bile. tga.gov.aueuropa.eu Studies in bile duct-cannulated rats have shown that a significant portion of the administered dose is excreted into the bile, a process that typically involves glucuronidated metabolites. europa.eu
For comparison, in human plasma, two major glucuronide metabolites, M11 and M12, are the most abundant metabolites, representing 16% and 11% of total drug exposure, respectively, although unchanged mirabegron remains the most abundant single component. europa.eu This suggests that while glucuronidation is a critical clearance pathway across species, its quantitative impact on the plasma metabolite profile is most pronounced in monkeys among the species studied. tga.gov.au
Table 2: Excretion of Radiolabelled Mirabegron in Preclinical Species
| Species | Route | % of Radioactivity Recovered | Reference |
|---|---|---|---|
| Rat | Urine | 18.8% | europa.eu |
| Feces | 75.3% | europa.eu | |
| Rat (Bile Duct-Cannulated) | Urine | 37.3% | europa.eu |
| Bile | 29.4% | europa.eu | |
| Cynomolgus Monkey | Urine | 46.8% | europa.eu |
| Feces | 54.2% | europa.eu |
Enterohepatic Recirculation of Mirabegron and its Glucuronide Metabolites in Preclinical Species
Enterohepatic recirculation is a notable characteristic of mirabegron's disposition, particularly in rats. europa.eufda.gov This process, where a drug or its metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into circulation, can prolong the drug's presence in the body.
Direct evidence for enterohepatic recirculation in rats comes from studies using bile duct-cannulated models. In one such study, after oral administration of radiolabelled mirabegron, 29.4% of the radioactivity was recovered in the bile. europa.eu In a subsequent experiment, when this collected bile was infused into the duodenum of other cannulated rats, the radioactivity was reabsorbed, confirming the process of enterohepatic circulation. pmda.go.jp
Further evidence is provided by the pharmacokinetic profile of mirabegron in rats, which shows a double-peak phenomenon in plasma concentration over time. researchgate.net An initial peak is observed shortly after administration, followed by a second, often larger, peak several hours later, which is characteristic of enterohepatic recycling. researchgate.netmdpi.com
Given that glucuronides are major biliary excretion products, it is understood that Mirabegron O-Glucuronide and other glucuronidated metabolites are key participants in this recirculation process. The metabolites excreted in the bile can be hydrolyzed by bacterial enzymes in the gut back to the parent compound (mirabegron), which is then reabsorbed, contributing to the second peak in plasma concentration and prolonging the terminal half-life. europa.eu
Analytical Methodologies for Detection and Quantification of Mirabegron O Glucuronide
Advanced Chromatographic Techniques for Separation
Chromatographic separation is a cornerstone of bioanalysis, enabling the isolation of the target analyte from endogenous interferences and other related substances.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant and most robust technique for the quantification of Mirabegron (B1684304) O-Glucuronide in biological fluids. researchgate.netnih.govinnovareacademics.in To support pharmacokinetic studies, bioanalytical methods have been developed to analyze Mirabegron and its eight metabolites, which include the O-glucuronide forms (designated as M11, M12, M13, and M14). researchgate.netnih.govresearchgate.net
These methods typically employ a triple-quadrupole mass spectrometer equipped with a Heated Electrospray Ionization (HESI) interface for detection. researchgate.netnih.gov Chromatographic separation for the metabolite assays is often achieved using a C18 analytical column, such as a Phenomenex Synergi Fusion-RP C₁₈. researchgate.netnih.gov The validation of these LC-MS/MS methods has consistently demonstrated the required precision, accuracy, and selectivity for determining the concentrations of Mirabegron metabolites in human plasma. researchgate.netnih.govresearchgate.net The use of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS has also been reported, offering advantages in terms of speed and resolution for pharmacokinetic studies in rats and humans. researchgate.netnih.gov
| Parameter | Description | Source |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |
| Separation Column | Phenomenex Synergi Fusion-RP C₁₈ | researchgate.netnih.gov |
| Detection | Triple-quadrupole mass spectrometer | researchgate.netnih.gov |
| Ionization Interface | Heated Electrospray Ionization (HESI) | researchgate.netnih.gov |
| Analyzed Matrices | Human plasma, urine | researchgate.netresearchgate.netnih.gov |
While LC-MS/MS is the most frequently cited technique, the broader category of hyphenated chromatographic techniques is essential for metabolite analysis. ijmpronline.com Ultra-Performance Liquid Chromatography (UPLC), when coupled with mass spectrometry (UPLC-MS/MS), represents a significant advancement. innovareacademics.in This technique provides enhanced separation efficiency, higher sensitivity, and faster analysis times compared to conventional HPLC. For Mirabegron and its metabolites, UPLC-MS/MS methods have been developed and validated for pharmacokinetic studies in various species. researchgate.netnih.gov The combination of a chromatographic separation technique with a highly selective and sensitive detector like a mass spectrometer is indispensable for accurately measuring low concentrations of metabolites like Mirabegron O-Glucuronide in biological samples. innovareacademics.inijmpronline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Method Development and Validation Parameters for Mirabegron O-Glucuronide
The development and validation of bioanalytical methods for Mirabegron O-Glucuronide are governed by stringent regulatory guidelines to ensure data reliability.
Achieving a low Lower Limit of Quantification (LLOQ) is critical for accurately characterizing the terminal phase of the pharmacokinetic profile of a metabolite. For the analysis of Mirabegron and its metabolites, including the glucuronides, methods have been optimized to enhance sensitivity. researchgate.net For instance, in support of pediatric development where sample volumes are limited, assays were miniaturized and a more sensitive mass spectrometry system was employed, resulting in up to a fivefold increase in assay sensitivity. researchgate.net The LLOQ for Mirabegron itself has been reported as low as 0.1 ng/mL to 0.2 ng/mL in human plasma. researchgate.netiajpr.com While specific LLOQ values for Mirabegron O-Glucuronide are often grouped with other metabolites, the optimization strategies aim to ensure adequate sensitivity for all measured analytes. researchgate.net
| Parameter | Value | Context | Source |
|---|---|---|---|
| LLOQ (Mirabegron) | 0.20 ng/mL | Validated LC-MS/MS method in human plasma | researchgate.net |
| LLOQ (Mirabegron) | 0.1 ng/mL | High throughput 96-well plate assay | iajpr.com |
| Sensitivity Improvement | Up to fivefold increase | Miniaturized assay for pediatric studies | researchgate.net |
Specificity and selectivity are paramount to ensure that the detected signal corresponds only to the analyte of interest, without interference from endogenous matrix components or other metabolites. researchgate.net Validation studies for Mirabegron metabolites rigorously assess selectivity by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and its internal standard. researchgate.net The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which is a highly specific molecular fingerprint. researchgate.net The developed methods for Mirabegron and its glucuronide metabolites have been demonstrated to be selective and specific in heparinized human plasma containing stabilizers like sodium fluoride. researchgate.netnih.gov
Effective sample preparation is crucial for removing proteins and other interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical system. For the analysis of Mirabegron O-Glucuronide and other metabolites, various extraction techniques have been employed. researchgate.net
Four separate bioanalytical methods were initially developed for Mirabegron and its metabolites, utilizing either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma constituents. researchgate.netnih.gov More recent advancements, particularly for pediatric studies requiring smaller sample volumes, have involved miniaturizing these methods. researchgate.net This includes the use of 96-well mixed-mode cation exchange solid-phase extraction plates for the group of metabolites that includes the O-glucuronides (M11–M15). researchgate.net In other applications, simple protein precipitation with methanol (B129727) or acetonitrile (B52724) has also been effectively used for sample cleanup before UPLC-MS/MS analysis. nih.govx-mol.com
Specificity and Selectivity in Complex Biological Matrices
Application of Analytical Methods in In Vitro and Preclinical Disposition Studies
The characterization of Mirabegron's metabolic profile, including the formation and elimination of its O-glucuronide metabolite, relies heavily on sophisticated analytical methodologies. These techniques are crucial in both in vitro and preclinical settings to understand the disposition of the drug. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the cornerstone for the detection and quantification of Mirabegron and its metabolites from various biological matrices. researchgate.netinnovareacademics.innih.gov
In preclinical pharmacokinetic studies, these analytical methods have been applied to samples from various species, including rats and monkeys, to elucidate the metabolic pathways and excretion routes. researchgate.net Following oral administration in rats, LC-MS/MS analysis of plasma revealed the time course of Mirabegron concentrations. researchgate.net Furthermore, analysis of urine and feces in rats demonstrated that the drug and its metabolites are eliminated through both renal and biliary excretion. mdpi.comfda.gov In monkeys, the glucuronide metabolite M11 (Mirabegron O-Glucuronide) was identified as the predominant metabolite in plasma, highlighting species-specific metabolic differences.
In vitro studies using human liver microsomes (HLMs) have been instrumental in identifying the enzymes responsible for Mirabegron's metabolism. Through analytical testing of these microsomal incubations, UGT2B7 was identified as the primary enzyme responsible for the formation of Mirabegron O-Glucuronide (M11). drugbank.com The application of LC-MS/MS in these experiments allowed for the correlation between M11 formation activity and the activity of the UGT2B7 marker enzyme.
To support these preclinical and clinical studies, robust bioanalytical methods were developed and validated. researchgate.netnih.gov For the analysis of Mirabegron's metabolites, including Mirabegron O-Glucuronide (M11), a specific LC-MS/MS method was established. researchgate.netnih.gov This method has been successfully miniaturized for pediatric studies to reduce the required blood sample volume while increasing assay sensitivity through the use of 96-well extraction plates and more sensitive mass spectrometry systems. researchgate.net
Research Findings from Preclinical Disposition Studies
Detailed analysis in preclinical models has provided key insights into the disposition of Mirabegron and Mirabegron O-Glucuronide.
Table 1: Summary of Analytical Method for Mirabegron Metabolite (M11-M15) Quantification in Plasma
| Parameter | Description |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Extraction | Solid-phase extraction (or liquid-liquid extraction) researchgate.netnih.gov Miniaturized version: 96-well mixed-mode cation exchange solid phase extraction plates researchgate.net |
| Chromatographic Column | Phenomenex Synergi Fusion-RP C₁₈ analytical column researchgate.netnih.gov |
| Detection | Triple-quad mass spectrometer with a Heated Electrospray Ionization (HESI) interface researchgate.netnih.gov |
| Validation | Methods were demonstrated to be precise, accurate, and selective for the determination of mirabegron and its metabolites in human plasma. researchgate.netnih.gov |
Table 2: Relative Abundance of Mirabegron and Metabolites in Preclinical Species and Humans (% of Total Exposure in Plasma)
| Compound | Human | Monkey | Rat |
| Unchanged Mirabegron | ~22% researchgate.net | Major component (after M11) | Most abundant species |
| Mirabegron O-Glucuronide (M11) | 16% europa.eu | Predominant metabolite | N/A |
| Glucuronide (M12) | 11% europa.eu | N/A | N/A |
| Acetyl Conjugate (M5) | Major metabolite | N/A | N/A |
These analytical applications in preclinical studies have been fundamental. They confirmed enterohepatic recirculation in rats and established that while unchanged Mirabegron is the most abundant circulating component in human and rat plasma, the O-glucuronide form is predominant in monkeys. researchgate.net Such data is vital for interpreting toxicology findings and for extrapolating preclinical data to humans. fda.gov
Modulation of Mirabegron O Glucuronide Formation and Disposition
Inhibition of UGT Activity by Endogenous and Exogenous Compounds
The formation of Mirabegron (B1684304) O-Glucuronide can be significantly slowed by the presence of certain compounds that act as inhibitors of UGT enzymes. This inhibition can lead to altered plasma concentrations of mirabegron, affecting its pharmacokinetic profile.
Impact of Specific UGT Inhibitors on O-Glucuronidation Rates (e.g., Mefenamic Acid)
Research has identified several compounds that can inhibit the UGT enzymes responsible for mirabegron's metabolism. Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has been demonstrated to be a potent inhibitor of UGT2B7, the primary enzyme catalyzing the formation of Mirabegron O-Glucuronide. researchgate.netnih.gov
In studies using human liver microsomes (HLMs), mefenamic acid was shown to have the strongest inhibitory effect on UGT2B7 activity among nine different NSAIDs tested. nih.gov One study specifically investigating the glucuronidation of mirabegron identified UGT2B7 as the main catalyst for O-glucuronide (M11) formation and reported an IC50 value of 22.8 μM for inhibition by mefenamic acid in pooled HLMs. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by half. Other NSAIDs, such as diclofenac, also show inhibitory effects on UGT2B7, though typically less potent than mefenamic acid. researchgate.net
| Inhibitor | Target Enzyme | IC50 Value (μM) | Substrate Used in Assay | Source |
|---|---|---|---|---|
| Mefenamic Acid | UGT2B7 | 22.8 | Mirabegron | researchgate.net |
| Mefenamic Acid | UGT2B7 | 0.3 | Zidovudine (B1683550) (AZT) | nih.gov |
| Mefenamic Acid | UGT2B7 | 9.2 | Morphine (for M3G) | researchgate.net |
| Diclofenac | UGT2B7 | 6.8 | Zidovudine (AZT) | nih.gov |
| Naproxen | UGT2B7 | 23 | Zidovudine (AZT) | nih.gov |
Characterization of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)
Understanding the mechanism by which a compound inhibits an enzyme is key to predicting the nature of the drug-drug interaction. Inhibition can be broadly categorized as reversible (competitive, non-competitive, uncompetitive) or irreversible. researchgate.netnih.gov
Competitive inhibition occurs when the inhibitor binds to the same active site on the enzyme as the substrate, directly competing with it. The inhibition can be overcome by increasing the substrate concentration. researchgate.netnih.gov
Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), changing the enzyme's shape and preventing it from functioning effectively, regardless of the substrate concentration. researchgate.netnih.gov
Studies investigating the inhibition of UGT2B7 by mefenamic acid have indicated a non-competitive mechanism of inhibition when zidovudine was used as the substrate. researchgate.netnih.gov In contrast, when morphine was the substrate, mefenamic acid was found to be a competitive inhibitor of both morphine-3- and 6-glucuronidation. researchgate.net This highlights that the inhibition mechanism can be dependent on the specific substrate being metabolized. The precise mechanism of mefenamic acid's inhibition on mirabegron O-glucuronidation has not been definitively characterized in the reviewed literature.
Induction of UGT Activity by Xenobiotics
In contrast to inhibition, enzyme induction involves an increase in the amount or activity of metabolic enzymes, which can accelerate the metabolism of a drug. This process is typically initiated by exposure to certain foreign compounds, known as xenobiotics. The induction of UGTs can lead to lower plasma concentrations of mirabegron and potentially reduce its efficacy.
Conversely, in vitro studies using human hepatocytes have shown that mirabegron itself is not an inducer of CYP1A2 or CYP3A4 enzymes, suggesting a low potential for mirabegron to cause drug-drug interactions by inducing the metabolism of other drugs. nih.gov Research into the induction of specific UGTs by other xenobiotics and the subsequent effect on mirabegron metabolism is an area that warrants further investigation. nih.gov
Influence of Genetic Polymorphisms on UGT Isoforms Relevant to Mirabegron O-Glucuronidation
The genes that code for UGT enzymes are not identical in all individuals. Variations in the DNA sequence, known as genetic polymorphisms, can lead to the production of enzymes with altered activity—either reduced, increased, or absent. These genetic differences contribute to the observed interindividual variability in drug metabolism and response. nih.gov
Analysis of UGT2B7 Genetic Variants and Their Functional Consequences
UGT2B7 is the primary enzyme responsible for the O-glucuronidation of mirabegron. drugbank.com While many genetic variants have been identified in the UGT2B7 gene, their clinical impact on the metabolism of most drugs is still under investigation. nih.govgenecards.org For example, the UGT2B72 variant (H268Y) has been associated with decreased glucuronidation of certain drugs like tamoxifen (B1202) and mycophenolic acid. nih.govgenecards.org
However, recent pharmacogenetic studies analyzing the impact of UGT2B7 genetic variations on mirabegron pharmacokinetics did not find a significant association. nih.gov The European Medicines Agency has also noted that significant effects from pharmacogenetic variation in UGTs on mirabegron pharmacokinetics are unlikely. drugbank.com This suggests that while UGT2B7 is the main enzyme, the currently known common genetic variants may not be the primary drivers of variability in mirabegron clearance, or that other pathways compensate for any changes in UGT2B7 activity. Further research is needed to fully characterize the impact of UGT2B7 genetics on mirabegron disposition. nih.gov
Assessment of UGT1A3 and UGT1A8 Genetic Variants
UGT1A3 and UGT1A8 are also implicated in the glucuronidation of mirabegron, likely contributing to the formation of other glucuronide metabolites such as N-glucuronides and carbamoyl-glucuronides. nih.govdrugbank.com
A recent study investigated the impact of several UGT variants on mirabegron pharmacokinetics. nih.gov
UGT1A3 : The study found that the UGT1A3 rs2008584 A/A genotype was associated with a lower time to maximum concentration (tmax) compared to the A/G genotype. nih.gov
UGT1A8 : No significant impact of the studied UGT1A8 genetic variants on mirabegron pharmacokinetics was found. nih.gov
UGT1A4 : Interestingly, the same study revealed a significant association for a variant in a related enzyme, UGT1A4. The rs2011425 T/G genotype was linked to a higher elimination half-life (t1/2) of mirabegron compared to the T/T genotype, suggesting that UGT1A4 may play a role in mirabegron metabolism. nih.gov
These findings indicate that while the primary enzymes have been identified, the genetic landscape influencing mirabegron glucuronidation is complex, potentially involving multiple UGT isoforms with overlapping substrate specificities. nih.govresearchgate.net The functional consequences of many variants in these genes are still not fully understood. nih.gov
| Gene Variant | Associated Finding | Pharmacokinetic Parameter Affected | Source |
|---|---|---|---|
| UGT1A4 rs2011425 (T/G vs T/T) | Associated with higher elimination half-life | t1/2 | nih.gov |
| UGT1A3 rs2008584 (A/A vs A/G) | Associated with lower time to max. concentration | tmax | nih.gov |
| UGT2B7 Variants | No significant association found | Not Applicable | nih.gov |
| UGT1A8 Variants | No significant association found | Not Applicable | nih.gov |
Implications for Variability in Mirabegron O-Glucuronide Formation
The formation of Mirabegron O-glucuronide is a significant pathway in the metabolism of mirabegron, and variability in this process can arise from several factors, primarily related to the activity of UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are responsible for conjugating glucuronic acid to mirabegron, a process that facilitates its excretion. drugbank.comnih.govdrugs.comnih.gov Understanding the sources of this variability is crucial for comprehending the differences in drug response and disposition among individuals.
Key enzymes identified as responsible for the glucuronidation of mirabegron include UGT2B7, UGT1A3, and UGT1A8. drugbank.comnih.gov The contribution of these enzymes, particularly UGT2B7, is a major determinant of the rate of Mirabegron O-glucuronide formation. tandfonline.com Glucuronidation, alongside amide hydrolysis and N-dealkylation/oxidation, represents a major metabolic route for mirabegron. researchgate.net Following administration of radiolabeled mirabegron, glucuronidation accounted for 34% of the identified metabolites in urine. researchgate.net Two primary glucuronide metabolites constitute a significant portion of the total drug exposure in plasma, representing 16% and 11% respectively. drugs.commedcentral.com
Genetic Polymorphisms in UGT Enzymes
A primary source of variability in drug metabolism is genetic polymorphism in the encoding enzymes. The genes for UGT enzymes, including UGT2B7, are known to be polymorphic, which can lead to variations in enzyme expression and catalytic activity. nih.govmdpi.com This genetic variability can be a significant determinant of inter-individual differences in the pharmacokinetics of drugs that are UGT substrates. mdpi.com
Conversely, more recent research from 2024 suggests that genetic variations in several pharmacogenes, which could include UGTs, might indeed alter the pharmacokinetics and safety of mirabegron. nih.gov This indicates that while multiple pathways may compensate to some extent, variations in the highly contributing UGT pathways could still lead to noticeable differences in metabolite formation and drug clearance. Further research is needed to fully characterize the structural and functional consequences of genetic variations in the specific UGT genes involved in mirabegron metabolism. nih.gov
Drug-Drug Interactions
The model predicted that co-administration of a UGT2B7 inhibitor, such as probenecid, would lead to an increase in the area under the curve (AUC) for mirabegron. tandfonline.com Similarly, fluconazole, which inhibits both UGT2B7 and CYP3A4 (another key enzyme in mirabegron metabolism), was predicted to cause an even greater increase in mirabegron exposure. tandfonline.com In contrast, co-administration with rifampicin, a CYP3A4 inducer, was shown to increase the ratios of glucuronide conjugates to the parent drug, suggesting an induction of metabolic pathways, potentially including glucuronidation, alongside CYP3A4 induction. pmda.go.jp These findings highlight that drug-drug interactions affecting UGT enzymes can significantly alter the disposition of mirabegron and the formation of its glucuronide metabolites.
The following tables present data on the identified mirabegron metabolites and the estimated contribution of its elimination pathways.
Table 1: Identified Glucuronide Metabolites of Mirabegron This table details the glucuronide metabolites identified in human studies.
| Metabolite ID | Description |
|---|---|
| M11 | Glucuronide conjugate of Mirabegron |
| M12 | N-carbamoylglucuronide of Mirabegron |
| M13 | Glucuronide conjugate of Mirabegron |
| M14 | Glucuronide conjugate of Mirabegron |
Source: researchgate.net
Table 2: Estimated Contribution of Elimination Pathways for Mirabegron This table, based on a PBPK model, shows the relative importance of different metabolic and excretion routes.
| Elimination Pathway | Location | Contribution (%) |
|---|---|---|
| CYP3A4 Metabolism | Liver | 44% |
| UGT2B7 Metabolism | Liver | 29% |
| Renal Excretion | - | 22% |
| BChE Metabolism | Plasma | 3.2% |
| UGT2B7 Metabolism | Kidney | 1.6% |
Source: tandfonline.com
Comparative Biochemical Analysis of Mirabegron Glucuronide Metabolites
Relative Abundance and Exposure of Mirabegron (B1684304) O-Glucuronide Versus N-Glucuronide and N-Carbamoylglucuronide
Following administration, mirabegron is metabolized into several glucuronide conjugates, primarily through the action of Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.govdrugbank.com The main glucuronide metabolites identified include Mirabegron O-Glucuronide (M11), N-Glucuronide (M14), and N-Carbamoylglucuronide (M12, M13). researchgate.net
Studies have shown that after a single oral dose of radiolabeled mirabegron, glucuronidated metabolites collectively account for a significant portion of the metabolites identified in urine. researchgate.net In human plasma, two major metabolites have been identified as phase 2 glucuronides, which together represent 27% of the total drug exposure (16% and 11%, respectively). europa.eutga.gov.au These metabolites are considered pharmacologically inactive. europa.eutga.gov.au Mirabegron O-glucuronide is highlighted as a main plasma metabolite. msmetrix.com
While unchanged mirabegron is the most abundant single component in plasma (approximately 22% of circulating radioactivity), the glucuronide conjugates are key metabolites. researchgate.net The major routes of metabolism, based on metabolites found in urine, show that glucuronidation accounts for approximately 34% of the identified metabolites. researchgate.net This positions glucuronidation as a critical elimination pathway, secondary to amide hydrolysis. researchgate.net
Table 1: Relative Contribution of Primary Metabolic Pathways of Mirabegron (Based on Urinary Metabolites)
| Metabolic Pathway | Percentage of Identified Metabolites in Urine | Key Metabolites |
|---|---|---|
| Amide Hydrolysis | 48% | M5, M16, M17 |
| Glucuronidation | 34% | M11, M12, M13, M14 |
| N-Dealkylation or Oxidation | 18% | M8, M9, M15 |
Data sourced from a study analyzing metabolites after a single oral dose of [14C]Mirabegron. researchgate.net
Interplay and Cross-Talk Between O-Glucuronidation and Other Mirabegron Metabolic Pathways (e.g., Amide Hydrolysis, Oxidative Metabolism)
The metabolism of mirabegron is complex, involving multiple, concurrent pathways that include O-glucuronidation, amide hydrolysis, and oxidative metabolism. nih.govresearchgate.netnih.gov This intricate network ensures the efficient processing and elimination of the drug. The enzymes involved are diverse and include UGTs for glucuronidation, butyrylcholinesterase for amide hydrolysis, and cytochrome P450 enzymes (primarily CYP3A4 and to a lesser extent CYP2D6) for oxidation. drugbank.comeuropa.eulgmpharma.com
O-glucuronidation, which forms Mirabegron O-Glucuronide (M11), is a direct conjugation pathway acting on the parent molecule. researchgate.net This process runs parallel to other major biotransformations:
Amide Hydrolysis: This is the most significant metabolic route based on urinary metabolite analysis, leading to the formation of metabolites M5 and M16. researchgate.netresearchgate.net
Metabolite Identification and Structural Elucidation Strategies for Glucuronide Conjugates
The identification and structural characterization of mirabegron's glucuronide metabolites, including Mirabegron O-Glucuronide, require sophisticated analytical techniques. The primary tool for both detection and quantification in biological matrices like plasma and urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net
Key strategies employed include:
LC-MS/MS Method Development: Specific methods have been developed and validated for the simultaneous determination of mirabegron and its eight major metabolites (including the glucuronides M11, M12, M13, M14, and M15). researchgate.net These methods utilize triple-quadrupole mass spectrometers with interfaces like Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) for high sensitivity and selectivity. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a standard for metabolite identification, providing accurate mass measurements that help determine the elemental composition of unknown metabolites. msmetrix.com
Distinguishing Isomers: A significant challenge is differentiating between isomeric metabolites, such as O- and N-glucuronides, which have identical masses. nih.gov Advanced tandem mass spectrometry techniques, involving gas-phase ion/molecule reactions with specific reagents like trichlorosilane, have been developed to distinguish these isomers based on their unique fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of complex or novel metabolites, NMR spectroscopy is sometimes used after the isolation of the metabolite. researchgate.net
Chiral Chromatography: Since mirabegron possesses a chiral center, chiral High-Performance Liquid Chromatography (HPLC) with UV detection is used to control for the enantiomeric purity of the parent drug. europa.eu
These integrated analytical approaches are essential for building a comprehensive profile of mirabegron's metabolic fate, accurately identifying conjugates like Mirabegron O-Glucuronide, and understanding their biochemical properties.
Future Research Directions in Mirabegron O Glucuronide Metabolite Science
Elucidation of Complete Metabolic Landscape and Contribution to Overall Mass Balance
Following oral administration, mirabegron (B1684304) is metabolized through dealkylation, oxidation, glucuronidation, and amide hydrolysis. nih.gov Human plasma analysis has revealed the presence of two major circulating metabolites, both of which are phase 2 glucuronides. These glucuronides account for 16% and 11% of the total drug exposure, respectively, and are considered pharmacologically inactive. fda.goveuropa.eu
Mass balance studies using radiolabeled mirabegron have shown that approximately 55% of the administered dose is recovered in the urine and 34% in the feces. drugbank.com Unchanged mirabegron constitutes about 45% of the radioactivity found in the urine, indicating that a substantial portion is excreted as metabolites. researchgate.net Glucuronidation, alongside amide hydrolysis, is a major metabolic route. researchgate.net
Future research should aim to precisely quantify the contribution of Mirabegron O-glucuronide to the excreted dose in both urine and feces. This would involve the development and validation of highly sensitive and specific analytical methods to differentiate and measure the various glucuronide isomers. Such studies will provide a more complete picture of the drug's clearance mechanisms and help in refining pharmacokinetic models.
Table 1: Contribution of Major Components to Mirabegron Disposition
| Component | Contribution to Total Plasma Exposure | Contribution to Urinary Radioactivity |
| Mirabegron (Unchanged) | Major circulating component | 45% |
| Glucuronide Metabolite 1 | 16% | Data not fully available |
| Glucuronide Metabolite 2 | 11% | Data not fully available |
Data compiled from multiple sources. fda.goveuropa.euresearchgate.net
Development of Advanced In Vitro-In Vivo Extrapolation (IVIVE) Models for Mirabegron Glucuronidation
In vitro-in vivo extrapolation (IVIVE) models are invaluable tools in drug development, enabling the prediction of human pharmacokinetics from in vitro data. For mirabegron, the development of more sophisticated IVIVE models specifically for its glucuronidation pathway presents a significant opportunity for future research.
The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7, UGT1A3, and UGT1A8, are known to be involved in the glucuronidation of mirabegron. drugbank.com A physiologically based pharmacokinetic (PBPK) model has been developed for mirabegron, incorporating its metabolism by CYP3A4, UGT2B7, and butyrylcholinesterase. nih.gov This model estimated that UGT2B7 in the liver and kidney contributes to 29% and 1.6% of mirabegron's elimination, respectively. nih.gov
However, the development of accurate IVIVE models for glucuronidation is often challenging. In vitro systems can sometimes underpredict in vivo clearance, and the complex interplay between metabolism and transport processes can be difficult to model accurately.
Future research should focus on refining these IVIVE models by:
Improving in vitro systems: Developing and utilizing more physiologically relevant in vitro systems, such as 3D-cultured hepatocytes, that better mimic the in vivo environment.
Incorporating transporter effects: Integrating the activity of relevant uptake and efflux transporters into the models to account for their impact on intracellular drug concentrations available for glucuronidation.
Refining scaling factors: Developing more accurate scaling factors to extrapolate in vitro metabolic rates to the in vivo situation.
By enhancing the predictive power of these models, researchers can better anticipate the impact of genetic polymorphisms in UGT enzymes and drug-drug interactions involving inhibitors or inducers of these enzymes on mirabegron's pharmacokinetics.
Table 2: Estimated Contribution of Elimination Pathways from a PBPK Model
| Pathway | Contribution to Elimination |
| CYP3A4 (Liver) | 44% |
| UGT2B7 (Liver) | 29% |
| Renal Excretion (Unchanged) | 22% |
| BChE (Plasma) | 3.2% |
| UGT2B7 (Kidney) | 1.6% |
Data from a published PBPK model. nih.gov
Investigation of Transporter-Mediated Disposition of Mirabegron O-Glucuronide
The role of drug transporters in the disposition of both parent drugs and their metabolites is increasingly recognized as a critical determinant of pharmacokinetics and tissue exposure. While the transport of mirabegron has been studied, the specific transporters involved in the disposition of its major metabolite, Mirabegron O-glucuronide, remain an important area for future investigation.
Mirabegron itself is a substrate for several transporters, including the efflux transporter P-glycoprotein (P-gp) and the influx organic cation transporters (OCT) OCT1, OCT2, and OCT3. fda.govpdr.net The renal elimination of mirabegron is known to occur via active tubular secretion, further highlighting the importance of transporters in its clearance. drugbank.com
Given that Mirabegron O-glucuronide is a major circulating metabolite and is substantially excreted in the urine, it is highly probable that its disposition is also mediated by transporters. Glucuronide conjugates are often substrates for transporters such as the organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), and multidrug resistance-associated proteins (MRPs).
Future research should focus on:
Identifying specific transporters: Conducting in vitro studies using cell lines overexpressing various transporters to identify which ones are responsible for the uptake and efflux of Mirabegron O-glucuronide in the liver and kidney.
Assessing clinical relevance: Investigating the potential for drug-drug interactions at the transporter level, where co-administered drugs could inhibit the clearance of Mirabegron O-glucuronide, leading to its accumulation.
A thorough understanding of the transporter-mediated disposition of Mirabegron O-glucuronide will provide a more complete picture of mirabegron's pharmacokinetics and could have important implications for predicting and managing drug interactions.
Q & A
Q. What are the major metabolic pathways of mirabegron, and how is O-glucuronide (M11) identified as a primary metabolite?
Mirabegron undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, producing three major metabolites: M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). M11 is identified as a primary metabolite through liquid chromatography-tandem mass spectrometry (LC-MS/MS) in human plasma and urine samples. Analytical validation includes comparing retention times, fragmentation patterns, and spiking studies with synthetic standards .
Q. What methodologies are used to quantify mirabegron-O-glucuronide in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is standard. For instance, validated LC-MS/MS protocols with a lower limit of quantification (LLOQ) of 1 ng/mL are employed to assess plasma concentrations. Sample preparation involves protein precipitation or solid-phase extraction to minimize matrix interference .
Q. How does mirabegron’s glucuronidation profile influence its pharmacokinetic parameters?
Mirabegron’s clearance is dependent on UGT-mediated glucuronidation, with O-glucuronide (M11) accounting for ~40% of total metabolism. Population pharmacokinetic models incorporate covariates like age, renal function, and UGT polymorphisms to predict interindividual variability. Non-linear mixed-effects modeling (e.g., NONMEM ) is used to estimate parameters such as half-life (15–20 hours) and volume of distribution .
Advanced Research Questions
Q. How can conflicting data on mirabegron-O-glucuronide’s metabolic efficiency across in vitro and in vivo models be resolved?
Discrepancies arise from differences in UGT isoform specificity (e.g., UGT1A1 vs. UGT2B7 activity) and interspecies variations. To address this:
Q. What experimental designs are optimal for assessing mirabegron-O-glucuronide’s stability under varying physiological conditions?
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH guidelines Q1A–Q2B) are critical. For example:
Q. How should researchers address limitations in longitudinal studies evaluating mirabegron-O-glucuronide’s safety in cardiovascular risk populations?
Prior trials excluded high-risk patients, leaving data gaps. Proposed solutions:
- Propensity score-matched cohort studies using real-world data (e.g., claims databases) to compare M11 exposure with anticholinergics.
- Monitor biomarkers like troponin I and NT-proBNP in post-marketing surveillance (PMS) studies. A replication of the Mini-Sentinel analysis found no significant association between mirabegron and acute myocardial infarction (HR 0.57; 95% CI 0.17–1.95) .
Q. What statistical approaches are recommended for analyzing contradictory efficacy data between mirabegron and vibegron in OAB trials?
Perform Bayesian network meta-analyses to indirectly compare outcomes (e.g., incontinence episodes, volume voided) across trials. Adjust for heterogeneity using random-effects models and assess bias via funnel plots. For example, vibegron showed faster onset in reducing incontinence at week 4 (p < 0.05 vs. mirabegron 50 mg), but no difference in micturition frequency .
Q. How can real-world adherence data for mirabegron be reconciled with clinical trial persistence rates?
Retrospective claims analyses (e.g., Truven MarketScan ) show 12-month persistence rates of ~30% for mirabegron vs. 25% for anticholinergics. Use proportional hazards models to adjust for confounders like prior OAB treatment. Adherence metrics (e.g., proportion of days covered ≥80% ) should be stratified by age and comorbidities to identify predictors of discontinuation .
Methodological Considerations
Q. What strategies improve the reproducibility of mirabegron-O-glucuronide’s pharmacokinetic parameters in diverse populations?
Q. How should researchers design studies to evaluate mirabegron-O-glucuronide’s potential repurposing for metabolic disorders?
Preclinical models (e.g., diet-induced obese mice) treated with M11 can assess effects on adipokine levels and lipid metabolism. Phase II trials should use adaptive designs to adjust dosing based on interim analyses of glucose tolerance and hepatic fat content (measured via MRI-PDFF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
